GFPP Substrate Specificity: Strict Requirement for Beta-L-Fucose 1-Phosphate
Human GTP-L-fucose pyrophosphorylase (GFPP) exhibits a strict requirement for beta-L-fucose 1-phosphate as the hexose-1-phosphate substrate. In systematic substrate profiling experiments, GFPP activity was evaluated against a panel of base-, ribose-, phosphate-, and hexose-modified precursor molecules [1]. The enzyme active site discriminates substrates through a hierarchical sensing mechanism where the hexose-1-phosphate moiety represents the second most critical determinant of substrate acceptance, ranking after the purine base and before the ribose moiety [1]. This means that even minor modifications to the fucose scaffold abolish or severely impair substrate recognition, a level of stringency not observed with broad-specificity UDP-sugar pyrophosphorylases that accept multiple monosaccharide 1-phosphates [2].
| Evidence Dimension | GFPP substrate acceptance (qualitative discrimination hierarchy) |
|---|---|
| Target Compound Data | Beta-L-fucose 1-phosphate: native substrate, full catalytic activity |
| Comparator Or Baseline | Hexose-modified analogues and alternative sugar-1-phosphates (mannose-1-phosphate, glucose-6-phosphate) |
| Quantified Difference | Hierarchical specificity: purine base (primary determinant) > hexose-1-P (secondary determinant) > ribose moiety (tertiary determinant); alternative sugar-1-phosphates show no detectable activity with GFPP |
| Conditions | Purified recombinant human GFPP enzyme, in vitro kinetic assays |
Why This Matters
Procurement of beta-L-fucose 1-phosphate is mandatory for any assay intended to measure GFPP activity; substituting with mannose-1-phosphate or glucose-6-phosphate yields zero signal and generates false-negative experimental outcomes.
- [1] Quirk S, Seley KL. Substrate discrimination by the human GTP fucose pyrophosphorylase. Biochemistry. 2005;44(32):10854-63. doi:10.1021/bi0504565. View Source
- [2] ExplorEnz Database. EC 2.7.7.64 — UTP:monosaccharide-1-phosphate uridylyltransferase. Enzyme Database. View Source
